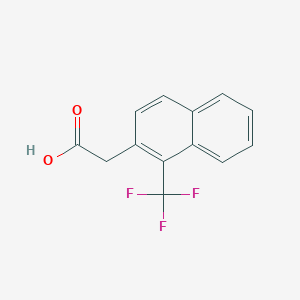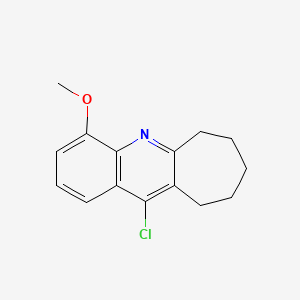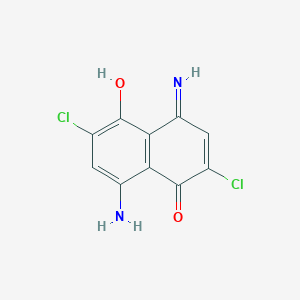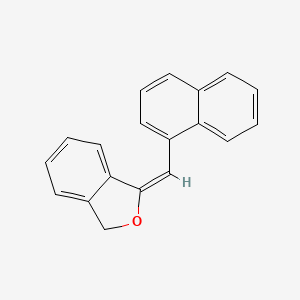![molecular formula C16H24N2O B11858829 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a spirocyclic framework that combines both oxygen and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves a multi-step process. One common method includes the use of olefin metathesis reactions facilitated by a Grubbs catalyst. This approach allows for the construction of the spirocyclic framework in a controlled manner. Another method involves the Prins cyclization reaction, which enables the formation of the spirocyclic scaffold in a single step while introducing various substituents at specific positions .
Industrial Production Methods
Industrial production of this compound often relies on optimizing the synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and reaction conditions, such as controlled temperature and pressure, plays a crucial role in scaling up the production process. Additionally, purification techniques like chromatography and recrystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents like sodium azide, electrophilic reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized spirocyclic compounds .
Aplicaciones Científicas De Investigación
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Mecanismo De Acción
The mechanism of action of 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. As a dual μ-opioid receptor agonist and σ1 receptor antagonist, the compound exerts its effects by binding to these receptors and modulating their activity. This dual activity is believed to contribute to its potent analgesic effects while minimizing side effects such as constipation .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecane: A structurally similar compound with variations in the substituents.
4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane: Another derivative with a tert-butyl group at the 4-position.
Uniqueness
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane stands out due to its balanced dual activity as a μ-opioid receptor agonist and σ1 receptor antagonist. This unique combination of activities makes it a promising candidate for the development of safer and more effective analgesics .
Propiedades
Fórmula molecular |
C16H24N2O |
|---|---|
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
4-(2-phenylethyl)-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)6-11-18-12-13-19-16(14-18)7-9-17-10-8-16/h1-5,17H,6-14H2 |
Clave InChI |
YQBYNXSWQXJTPI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CN(CCO2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)

![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)





![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)
![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

